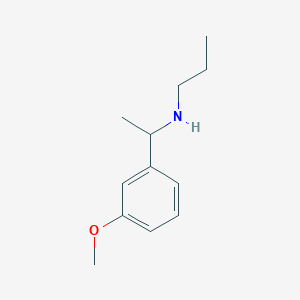
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid: is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a propanoic acid moiety. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Formation of the Propanoic Acid Moiety: The protected amino compound is then subjected to a reaction with 4-(propan-2-yl)benzaldehyde in the presence of a reducing agent such as sodium borohydride. This step forms the desired propanoic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency. Industrial methods may also involve the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the carbonyl group of the propanoic acid moiety to yield alcohol derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: Alcohol derivatives.
Substitution: Deprotected amino acids ready for further functionalization.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex peptides and proteins.
- Employed in the development of novel catalysts and ligands for asymmetric synthesis.
Biology:
- Utilized in the study of enzyme-substrate interactions and protein folding.
- Serves as a building block for the synthesis of biologically active peptides.
Medicine:
- Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
- Acts as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.
Industry:
- Applied in the production of specialty chemicals and advanced materials.
- Used in the formulation of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: The amino acid moiety can interact with active sites of enzymes, influencing their catalytic activity.
Modulating Receptor Activity: The compound can bind to receptors on cell surfaces, altering signal transduction pathways.
Inhibiting Protein-Protein Interactions: By mimicking natural substrates, the compound can disrupt protein-protein interactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
(3S)-3-amino-3-[4-(propan-2-yl)phenyl]propanoic acid: Lacks the Boc protecting group, making it more reactive.
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid: Contains a different protecting group, which may influence its reactivity and stability.
Uniqueness:
- The presence of the Boc protecting group in (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid provides enhanced stability and allows for selective deprotection under mild conditions.
- The isopropyl group on the phenyl ring contributes to its unique steric and electronic properties, influencing its interactions with biological targets.
Eigenschaften
Molekularformel |
C17H25NO4 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-11(2)12-6-8-13(9-7-12)14(10-15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
InChI-Schlüssel |
ZLUXRQGEUCGUFS-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13637569.png)






![methyl S-(benzo[d]thiazol-2-yl)cysteinate](/img/structure/B13637621.png)






